molecular formula C11H8ClNO B8407073 2-(But-3-ynyl)-5-chlorobenzo[d]oxazole

2-(But-3-ynyl)-5-chlorobenzo[d]oxazole

Cat. No.: B8407073
M. Wt: 205.64 g/mol
InChI Key: UVICGSWRXIROBP-UHFFFAOYSA-N
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Description

2-(But-3-ynyl)-5-chlorobenzo[d]oxazole is a substituted benzoxazole derivative featuring a 5-chloro substituent on the benzene ring and a but-3-ynyl (propargyl) group at the 2-position of the oxazole ring. Benzoxazole derivatives are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

2-but-3-ynyl-5-chloro-1,3-benzoxazole

InChI

InChI=1S/C11H8ClNO/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h1,5-7H,3-4H2

InChI Key

UVICGSWRXIROBP-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=NC2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

Key structural comparisons are summarized in Table 1 .

Compound Substituents Key Structural Observations
2-(But-3-ynyl)-5-chlorobenzo[d]oxazole 5-Cl, 2-but-3-ynyl Hypothesized planar benzoxazole core with steric bulk from the propargyl group.
5-Chloro-2-ferrocenylbenzo[d]oxazole 5-Cl, 2-ferrocenyl Coplanar benzoxazole and ferrocenyl rings with a 11.3° dihedral angle.
5-Chloro-2-(arylthio)acetamides 5-Cl, 2-(arylthio)acetamido Flexible thioether linkage enhances binding to apoptosis-related proteins (e.g., Bcl-2).
5-Methylbenzo[d]oxazole derivatives 5-Me, variable 2-substituents Methyl group increases lipophilicity and electron-donating effects.
Cytotoxicity Against HepG2 Cells

Data from and highlight substituent-dependent cytotoxicity:

Compound Class IC50 Range (μM) Key Findings
5-Chlorobenzo[d]oxazole derivatives 26.31–102.10 Moderate activity; electron-withdrawing Cl may reduce membrane permeability.
5-Methylbenzo[d]oxazole derivatives 10.50–74.30 Higher potency due to methyl’s lipophilic and electron-donating effects.
Unsubstituted benzoxazole derivatives 25.47–53.01 Intermediate activity, suggesting substituents critically modulate efficacy.

The propargyl group in this compound may enhance cytotoxicity by improving target engagement, though direct data are lacking.

Antimicrobial Activity

5-Chloro derivatives exhibit variable antimicrobial profiles (Table 2 ):

Compound Activity Mechanistic Insight
2-Ethoxy-5-chlorobenzo[d]oxazole (44) Excellent antifungal activity against C. albicans and C. glabrata. Chlorine enhances electrophilicity, improving interaction with fungal enzymes.
2-Methoxy-5-chlorobenzo[d]oxazole (42) Potent antibacterial activity against S. aureus and E. coli. Methoxy group balances solubility and target affinity.

The but-3-ynyl group’s impact on antimicrobial activity remains unexplored but could be inferred to alter pharmacokinetics.

Q & A

Q. What are the optimal synthetic routes for 2-(But-3-ynyl)-5-chlorobenzo[d]oxazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of substituted phenolic precursors with propargyl halides. Key steps include:

  • Cyclization : Reacting 5-chloro-2-hydroxybenzaldehyde with but-3-ynyl bromide under basic conditions (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >80% purity.
  • Optimization : Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields (75–85%) .
    Data Contradictions : Traditional thermal methods may yield side products (e.g., over-alkylation), whereas microwave methods minimize byproducts but require specialized equipment .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include δ 2.5–3.0 ppm (protons on the but-3-ynyl group) and δ 7.2–8.1 ppm (aromatic protons).
    • ¹³C NMR : The oxazole C2 carbon appears at δ 160–165 ppm, while the alkyne carbons resonate at δ 70–85 ppm .
  • Infrared Spectroscopy (IR) : Strong absorption at 2200 cm⁻¹ confirms the alkyne C≡C stretch .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry; bond lengths (e.g., C-O: 1.36 Å, C-N: 1.29 Å) validate the oxazole core .

Q. What substitution reactions are feasible at the 5-chloro position, and how do nucleophiles affect selectivity?

Methodological Answer: The 5-chloro group undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols. Example protocol:

  • Amination : React with morpholine (1.2 eq) in DMSO at 120°C for 6 hours (yield: 65–70%) .
  • Thiolation : Use NaSH (2 eq) in ethanol under reflux (yield: 55–60%).
    Selectivity Factors : Electron-withdrawing groups (e.g., oxazole) activate the chloro position, but steric hindrance from the but-3-ynyl group may reduce reactivity with bulky nucleophiles .

Advanced Research Questions

Q. How does the but-3-ynyl substituent influence photophysical properties, and what computational models predict its ESIPT behavior?

Methodological Answer: The alkyne group extends π-conjugation, altering excited-state intramolecular proton transfer (ESIPT) dynamics:

  • TDDFT Calculations : B3LYP/6-31+G(d) predicts a red-shifted emission (~450 nm) compared to non-alkynyl analogs (e.g., 420 nm for 5-chlorobenzo[d]oxazole) .
  • Experimental Validation : Fluorescence spectroscopy in acetonitrile shows a Stokes shift of 120 nm, consistent with theoretical predictions .
    Contradictions : Hybrid functionals (e.g., CAM-B3LYP) overestimate emission energies by 15–20 nm, necessitating experimental calibration .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

Methodological Answer:

  • Dose-Response Variability : Test cytotoxicity (MTT assay) in multiple cell lines (e.g., HeLa, HEK293) to identify cell-type-specific effects. IC₅₀ values range from 10–50 µM, suggesting moderate potency .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess degradation half-life (t₁/₂ = 2–4 hours), indicating rapid clearance .
  • False Positives : Use orthogonal assays (e.g., SPR for target binding) to confirm activity; fluorescence interference from the oxazole core may skew readouts .

Q. How can computational docking elucidate interactions between the compound and biological targets (e.g., kinases)?

Methodological Answer:

  • Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR) due to the compound’s lipophilic alkyne group.
  • Docking Workflow :
    • Prepare ligand (optimize geometry at B3LYP/6-31G*).
    • Grid generation around ATP-binding pocket (AutoDock Vina).
    • Score poses using MM-GBSA (ΔG < -8 kcal/mol suggests strong binding) .
  • Validation : Compare with co-crystal structures of similar benzoxazoles (e.g., PDB ID: 8S9) to verify binding modes .

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